molecular formula C18H19ClFN3O B2549661 2-Chloro-N-(3-fluorophenyl)-N-(1-methylpiperidin-4-YL)pyridine-3-carboxamide CAS No. 1385379-05-4

2-Chloro-N-(3-fluorophenyl)-N-(1-methylpiperidin-4-YL)pyridine-3-carboxamide

Cat. No. B2549661
M. Wt: 347.82
InChI Key: ZUMLUNMZANERKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine carboxamide compounds has been explored in various studies. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involved the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which were prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Another study reported the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimal conditions, achieving a high yield and purity . Additionally, N-alkyl-4-chloro-2-pyridine carboxamides were synthesized from various amines and 4-chloropyridine-2-carboxylic acid methyl ester, confirming the structures by IR, 1H NMR, and ESI-MS .

Molecular Structure Analysis

The molecular structure of pyridine carboxamide derivatives has been characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), and high-resolution mass spectrometry (HRMS) were used to determine the structures of novel pyrazole carboxamides . Similarly, IR, 1H NMR, and electrospray ionization mass spectrometry (ESI-MS) were employed to confirm the structures of N-alkyl-4-chloro-2-pyridine carboxamides . Furthermore, a pyridine-2,6-dicarboxamide derivative was characterized by elemental analysis, FT-IR, NMR spectroscopies, and thermal analysis, with its crystal structure determined using single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of pyridine carboxamide derivatives has been investigated in the context of their biological activities and catalytic properties. The synthesized pyrazole carboxamides were evaluated for their insecticidal and fungicidal activities . Additionally, a pyridine-2,6-dicarboxamide derivative was assessed for its antibacterial activities and catalytic activity in the transfer hydrogenation reaction of various ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxamide derivatives have been studied through experimental and computational methods. The polymorphic forms of a pyridine-2,6-dicarboxamide derivative were analyzed, revealing subtle differences in conformations and packing due to intermolecular hydrogen bonding interactions . Density functional theory (DFT) calculations were performed to study the molecular geometry, vibrational frequencies, and NMR chemical shift values, with results in good agreement with experimental data. The effect of different solvents on the geometry, vibrational frequencies, total energies, and dipole moments was also examined .

Scientific Research Applications

Discovery of Met Kinase Inhibitors

One significant application is in the discovery of selective inhibitors for the Met kinase superfamily. For instance, a study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides revealed these compounds as potent Met kinase inhibitors. Optimizing the substitution on the pyridine and pyridone positions enhanced enzyme potency and aqueous solubility, leading to a candidate with excellent in vivo efficacy and a favorable pharmacokinetic profile, advancing to phase I clinical trials (Schroeder et al., 2009).

Synthesis Methodologies

Moreover, the synthesis of related carboxamide compounds highlights the role of specific synthetic strategies in accessing various carboxamides. Mukaiyama et al. (1976) demonstrated the use of betaine as an effective acid captor in the synthesis of carboxamides from carboxylic acids and amines, showcasing a convenient method that could potentially be applied to the synthesis of complex molecules like 2-Chloro-N-(3-fluorophenyl)-N-(1-methylpiperidin-4-YL)pyridine-3-carboxamide (Mukaiyama, Aikawa, & Kobayashi, 1976).

Antitubercular and Antibacterial Activities

Research into the antitubercular and antibacterial activities of carboxamide derivatives underscores the pharmacological potential of such compounds. Bodige et al. (2020) synthesized a series of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, revealing some to be more potent than reference drugs against tuberculosis and various bacterial strains. This suggests that compounds with similar structures, including 2-Chloro-N-(3-fluorophenyl)-N-(1-methylpiperidin-4-YL)pyridine-3-carboxamide, could have promising antibacterial or antitubercular applications (Bodige et al., 2020).

properties

IUPAC Name

2-chloro-N-(3-fluorophenyl)-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c1-22-10-7-14(8-11-22)23(15-5-2-4-13(20)12-15)18(24)16-6-3-9-21-17(16)19/h2-6,9,12,14H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMLUNMZANERKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C2=CC(=CC=C2)F)C(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3-fluorophenyl)-N-(1-methylpiperidin-4-YL)pyridine-3-carboxamide

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